

# Metacetamol synthesis from 3-aminophenol

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## Compound of Interest

Compound Name: **Metacetamol**

Cat. No.: **B1676320**

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An In-depth Technical Guide to the Synthesis of **Metacetamol** from 3-Aminophenol

## Introduction

**Metacetamol**, or N-(3-hydroxyphenyl)acetamide (CAS 621-42-1), is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).<sup>[1][2]</sup> Unlike its para-isomer, **metacetamol** has not been commercialized as a pharmaceutical agent but remains a compound of interest for researchers in drug development, toxicology, and materials science, particularly in studies of polymorphism.<sup>[1][3][4]</sup> **Metacetamol** exhibits analgesic properties but is reported to have a different toxicity profile compared to paracetamol.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of the synthesis of **metacetamol** from 3-aminophenol. The core of this synthesis is the N-acetylation of the amino group on the 3-aminophenol ring, a fundamental reaction in organic chemistry. This document details the reaction mechanism, a representative experimental protocol, and key data for researchers and scientists in the pharmaceutical field.

## Reaction Overview and Mechanism

The synthesis of **metacetamol** is achieved through the acetylation of 3-aminophenol using acetic anhydride.<sup>[5]</sup> In this reaction, the amino group (-NH<sub>2</sub>) of 3-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This process forms an amide bond, resulting in **metacetamol**, with acetic acid as a byproduct.<sup>[6][7]</sup> The phenolic hydroxyl group (-OH) is less nucleophilic than the amino group and does not readily react under these conditions, allowing for chemoselective N-acetylation.<sup>[8]</sup>

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminophenol's amino group attacks an electrophilic carbonyl carbon of acetic anhydride.[5][6]
- Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
- Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion, which is a good leaving group.[5]
- Proton Transfer: The acetate anion deprotonates the positively charged nitrogen atom, yielding the final **metacetamol** product and a molecule of acetic acid.[6]

**Figure 1.** Overall reaction scheme for the synthesis of **Metacetamol**.

## Quantitative Data Summary

The following tables summarize key quantitative data for the compounds involved in the synthesis.

Table 1: Physicochemical Properties of Reactants and Product

Compound	Chemical Formula	Molar Mass (g/mol)	Appearance	CAS Number
3-Aminophenol	C <sub>6</sub> H <sub>7</sub> NO	109.13	White to light tan crystals	591-27-5
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	Colorless liquid	108-24-7

| **Metacetamol** | C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub> | 151.16 | Light gray or off-white solid | 621-42-1[2][9] |

Table 2: Representative Reaction Parameters

Parameter	Value / Condition	Rationale / Notes
<b>Molar Ratio (3-Aminophenol : Acetic Anhydride)</b>	<b>1 : 1.1 to 1 : 1.2</b>	<b>A slight excess of acetic anhydride ensures complete consumption of the starting aminophenol.</b> [7]
Solvent	Water or Aqueous Acetic Acid	3-Aminophenol has some solubility in water, which serves as an economical and green solvent.[7][10]
Reaction Temperature	Room Temperature to 100°C	The reaction can proceed at room temperature but may be heated to increase the rate and ensure completion.[7][11]
Reaction Time	15-30 minutes	The reaction is typically rapid, with product precipitating out of the solution.[7]
Theoretical Yield	~1.38 g of Metacetamol per 1 g of 3-Aminophenol	Based on stoichiometry (151.16 g/mol / 109.13 g/mol ).

| Expected Practical Yield | 70-85% | Based on analogous synthesis of paracetamol.[6] Actual yield depends on purification efficiency. |

## Experimental Protocols

The following section provides a detailed, representative methodology for the synthesis and purification of **metacetamol**. This protocol is adapted from established procedures for the synthesis of its isomer, paracetamol.[11][12]

### Part 1: Synthesis of Crude Metacetamol

Materials and Reagents:

- 3-Aminophenol

- Acetic Anhydride
- Deionized Water
- Erlenmeyer flask (125 mL or 250 mL)
- Graduated cylinders
- Magnetic stirrer and stir bar (optional)
- Heating mantle or water bath
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Preparation: Weigh approximately 2.0 g of 3-aminophenol and place it into a 125 mL Erlenmeyer flask.
- Suspension: Add 40-50 mL of deionized water to the flask to create a suspension. The 3-aminophenol will not fully dissolve.[7]
- Addition of Acetylating Agent: While stirring the suspension, carefully add approximately 2.2 mL of acetic anhydride. Acetic anhydride is corrosive and lachrymatory; this step should be performed in a fume hood.
- Reaction: Continue to stir the mixture. The reaction is often exothermic, and the solid 3-aminophenol should dissolve as it reacts, followed by the precipitation of the **metacetamol** product.[7] The mixture can be gently heated in a water bath (around 80-100°C) for 10-15 minutes to ensure the reaction goes to completion.[11]
- Crystallization: After the reaction period, cool the flask first to room temperature and then in an ice-water bath for 15-20 minutes to maximize the crystallization of the crude product.[12]
- Isolation: Collect the crude **metacetamol** crystals by vacuum filtration using a Buchner funnel.[7]

- **Washing:** Wash the crystals in the funnel with two small portions of ice-cold deionized water to remove residual acetic acid and other water-soluble impurities.[\[12\]](#)
- **Drying:** Allow the crude product to dry on the filter paper by drawing air through it for several minutes. For complete drying, the product can be transferred to a watch glass and left in a desiccator or a low-temperature oven.

## Part 2: Purification by Recrystallization

Materials and Reagents:

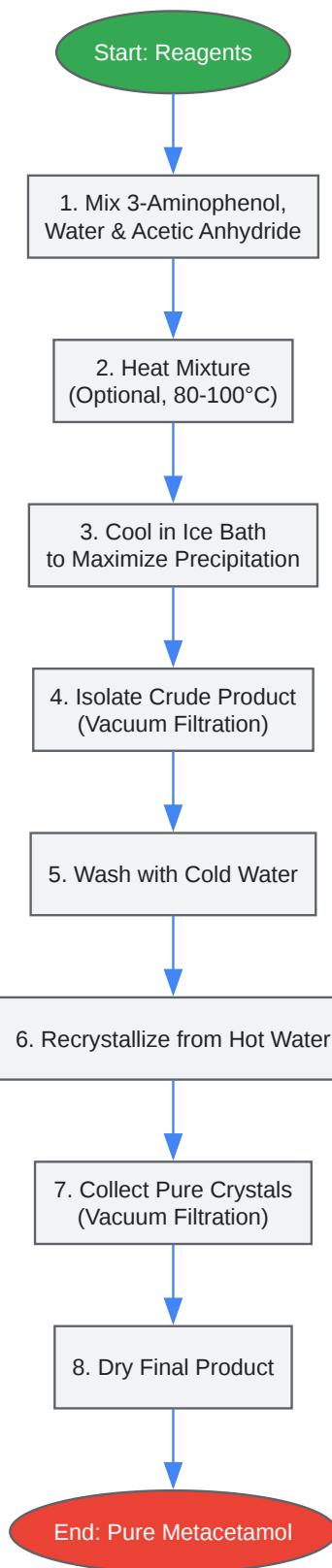
- Crude **Metacetamol**
- Deionized Water (as recrystallization solvent)
- Beakers
- Hot plate
- Glass stir rod

Procedure:

- **Dissolution:** Transfer the crude **metacetamol** to a beaker. Add a minimal amount of deionized water (a common starting point is 10-15 mL of water per gram of crude product).[\[12\]](#)
- **Heating:** Gently heat the mixture on a hot plate while stirring with a glass rod until all the solid dissolves. Avoid boiling the solution excessively.
- **Cooling and Recrystallization:** Remove the beaker from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[\[13\]](#)
- **Ice Bath:** Once at room temperature, place the beaker in an ice-water bath for at least 15 minutes to complete the crystallization process.[\[12\]](#)

- Collection: Collect the purified crystals by vacuum filtration as before. Wash with a very small amount of ice-cold deionized water.
- Drying: Dry the final product thoroughly to obtain pure **metacetamol**. Determine the final mass and calculate the percent yield.

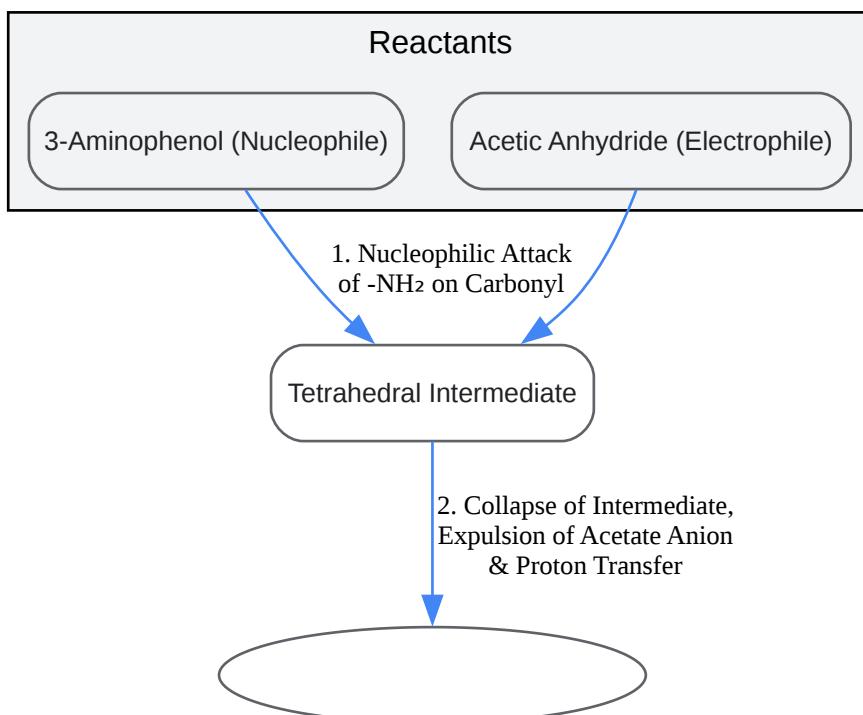
## Visualized Workflows and Pathways



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**Figure 2.** Step-by-step experimental workflow for **Metacetamol** synthesis.

## N-Acetylation Mechanism

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**Figure 3.** Logical flow of the reaction mechanism.

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